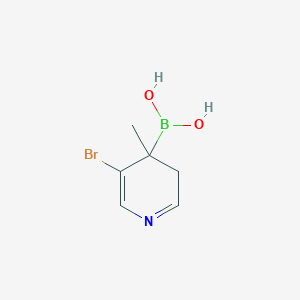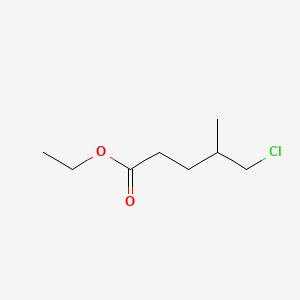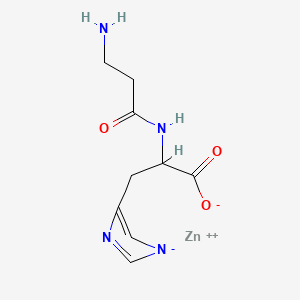![molecular formula C14H10FNOS B15288439 5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole CAS No. 872726-34-6](/img/structure/B15288439.png)
5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a fluorine atom at the 5th position and a methoxyphenyl group at the 2nd position of the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole typically involves the reaction of 2-aminothiophenol with 4-methoxybenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced benzothiazole derivative.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit key enzymes involved in cell division and proliferation, leading to cell cycle arrest and apoptosis. The presence of the fluorine atom enhances the compound’s ability to interact with hydrophobic pockets within the target proteins, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(4-methoxyphenyl)benzo[D]thiazole
- 5-Bromo-2-(4-methoxyphenyl)benzo[D]thiazole
- 5-Methyl-2-(4-methoxyphenyl)benzo[D]thiazole
Uniqueness
5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole is unique due to the presence of the fluorine atom, which significantly enhances its biological activity and stability compared to its chloro, bromo, and methyl analogs. The fluorine atom’s electronegativity and small size allow for stronger interactions with target proteins, making it a more potent compound in various applications .
Properties
CAS No. |
872726-34-6 |
|---|---|
Molecular Formula |
C14H10FNOS |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
5-fluoro-2-(4-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H10FNOS/c1-17-11-5-2-9(3-6-11)14-16-12-8-10(15)4-7-13(12)18-14/h2-8H,1H3 |
InChI Key |
VPAPEQRUYCKICF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B15288375.png)

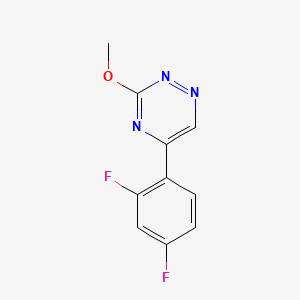
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B15288398.png)
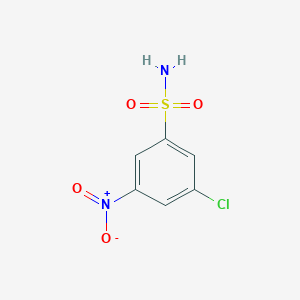





![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)
